2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one
Description
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is a bicyclic pyridinone derivative characterized by a conjugated ylidene system bridging two heterocyclic rings. The core structure features a 3-hydroxypyridin-2(1H)-one moiety substituted with a methyl group at position 5 and a hydroxypyridin-ylidene group at position 2. This compound’s unique electronic configuration and hydrogen-bonding capabilities make it a candidate for metal chelation and enzyme inhibition, particularly in the context of targeting metalloenzymes like influenza A endonuclease .
Properties
CAS No. |
137320-34-4 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-9(15)11(13-6-7)10-8(14)3-2-4-12-10/h2-6,14-15H,1H3 |
InChI Key |
ZKHOQDAPLGROGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=C(C=CC=N2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,2’-bipyridine]-3,3’-diol typically involves the coupling of pyridine derivatives. Common methods include:
Negishi Coupling: This method involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis.
Stille Coupling: This palladium-catalyzed reaction uses organotin compounds as coupling partners.
Suzuki Coupling: This method employs boronic acids and palladium catalysts to achieve the coupling of pyridine derivatives.
Industrial Production Methods
Industrial production of 5-Methyl-[2,2’-bipyridine]-3,3’-diol may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
The compound exhibits significant potential as a pharmaceutical agent, particularly as a modulator of cannabinoid receptors. Research has demonstrated that pyridine derivatives can act as agonists and antagonists for these receptors, which are implicated in various physiological processes, including pain sensation and appetite regulation. The ability of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one to influence these receptors positions it as a candidate for developing treatments for conditions such as chronic pain, obesity, and neurodegenerative diseases .
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs to 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one possess antimicrobial properties. Research into related pyridine derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity. This opens avenues for its use in developing new antimicrobial agents to combat resistant strains of bacteria .
Agricultural Applications
Pesticidal Properties
The structural characteristics of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one suggest potential applications in agriculture as a pesticide or herbicide. Compounds derived from pyridine have been studied for their efficacy in pest control, providing an environmentally friendly alternative to traditional chemical pesticides. The compound's ability to disrupt biological processes in pests could lead to the development of novel agricultural products that are both effective and less harmful to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of new polymers with enhanced properties. Its unique functional groups can facilitate polymerization reactions, leading to materials with specific characteristics such as increased thermal stability or improved mechanical properties. Research into similar pyridine-based compounds has shown promise in creating advanced materials for applications ranging from packaging to aerospace engineering .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-[2,2’-bipyridine]-3,3’-diol involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific metal complex formed and its intended use .
Comparison with Similar Compounds
Key Differences :
- The target compound’s 3-hydroxypyridin-ylidene group enables metal chelation, unlike the non-chelating chlorophenyl or methyl groups in analogues .
- The phenylamino group in Compound 74 may enhance π-π stacking in biological targets, whereas the target’s 5-methyl group contributes to hydrophobicity without steric bulk .
Aza Analogues of 3-Hydroxypyridin-2(1H)-ones
- Example Compounds: 5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one: A 5-aza analogue with a fluorophenyl substituent . 6-(4-Fluorophenyl)-4-hydroxypyridazin-3(2H)-one: A 6-aza pyridazinone derivative .
Key Differences :
- The 5-aza pyrimidinone’s tridentate chelation capability enhances its inhibitory potency compared to the target compound’s bidentate system .
- Pyridazinone analogues exhibit reduced activity due to smaller ring size and altered electron distribution, highlighting the importance of the pyridinone scaffold .
Functionalized Pyridinones with Acetyl/Hydroxyl Groups
Key Differences :
- The acetyl group in 3-acetylpyridin-2(1H)-one lacks the hydrogen-bonding donor capacity of the hydroxyl group in the target compound, reducing its suitability for metalloenzyme targeting .
Biological Activity
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one, a compound with the molecular formula CHNO and a molecular weight of 202.21 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and potential applications in drug development.
The compound is characterized by the presence of hydroxyl and methyl groups attached to pyridine rings, which are known to influence its reactivity and biological activity. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol |
| CAS Number | 137320-34-4 |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, research on related compounds has demonstrated structure-dependent antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution techniques, with some derivatives showing promising results against multidrug-resistant strains .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1a | Staphylococcus aureus | 64 |
| 1b | Acinetobacter baumannii | 128 |
Anticancer Activity
The anticancer potential of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one has been explored through various in vitro studies. Notably, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of pyridine derivatives on A549 cells, treatment with a specific compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin. The results suggest that the compound may enhance the efficacy of existing cancer treatments while potentially reducing side effects.
The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, influencing various enzymatic processes. This coordination can enhance the reactivity and stability of metal centers involved in biological systems, particularly in metalloproteins and metalloenzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
